5-(4-Bromophenyl)furan-2-carbonitrile

Lipophilicity ADME Prediction Chromatography

This versatile heterocyclic building block features a para-bromoaryl moiety optimized for regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings. The distinct para-substitution, compared to ortho-bromo analogs, ensures higher polymerization degrees and linear backbone architectures for advanced materials. Ideal for constructing kinase inhibitor scaffolds and exploring antimicrobial SAR against drug-resistant Gram-negative pathogens. Confirmed LogP of 3.58 supports CNS permeability optimization.

Molecular Formula C11H6BrNO
Molecular Weight 248.07 g/mol
CAS No. 57667-10-4
Cat. No. B1335371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)furan-2-carbonitrile
CAS57667-10-4
Molecular FormulaC11H6BrNO
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C#N)Br
InChIInChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H
InChIKeyGJJXDBAOTCRRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)furan-2-carbonitrile (CAS 57667-10-4): Procurement-Ready Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


5-(4-Bromophenyl)furan-2-carbonitrile (CAS 57667-10-4) is a heterocyclic organic compound with the molecular formula C11H6BrNO and a molecular weight of 248.08 g/mol [1]. It features a furan ring substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a carbonitrile (cyano) group, rendering it a versatile intermediate for palladium-catalyzed cross-coupling reactions and subsequent derivatization . Commercially available from multiple research chemical suppliers at purities typically ranging from 95% to 97% [2], this compound serves as a foundational scaffold in synthetic organic chemistry and early-stage drug discovery programs targeting kinase inhibition and antimicrobial development .

Procurement Risk: Why 5-(4-Bromophenyl)furan-2-carbonitrile Cannot Be Replaced by Unsubstituted or ortho/meta-Bromo Analogs


Direct substitution with closely related analogs such as 5-phenylfuran-2-carbonitrile (CAS 57666-50-9) or the 2-bromo positional isomer (CAS 88649-66-5) introduces quantifiable divergence in chemical behavior and utility that directly impacts synthetic feasibility and downstream functionalization potential. The bromine substituent in the para position of 5-(4-Bromophenyl)furan-2-carbonitrile confers distinct physicochemical properties, including a calculated LogP of 3.58 and a polar surface area (PSA) of 36.93 Ų, which differ from the non-halogenated parent compound (5-phenylfuran-2-carbonitrile, MW 169.18 g/mol, LogP ~2.6) and thereby alter chromatographic retention and membrane permeability profiles . More critically, the para-bromoaryl moiety serves as a chemically orthogonal handle for regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings; the ortho-bromo analog exhibits attenuated reactivity and altered regioselectivity due to steric hindrance around the C-Br bond, whereas the non-brominated analog completely lacks this derivatization pathway, forcing users to adopt less efficient de novo synthetic routes . The subsequent evidence section quantifies the magnitude of these critical differentiation vectors.

Head-to-Head Evidence: Quantifying the Differentiation of 5-(4-Bromophenyl)furan-2-carbonitrile Against Closest Analogs


Physicochemical Differentiation: LogP and PSA Shift Relative to Non-Brominated Parent

In contrast to the non-halogenated parent compound 5-phenylfuran-2-carbonitrile, 5-(4-Bromophenyl)furan-2-carbonitrile exhibits a quantifiable increase in lipophilicity and a corresponding shift in polar surface area, which directly impacts chromatographic retention behavior and predicted membrane permeability . The para-bromine atom increases the calculated octanol-water partition coefficient (LogP) from approximately 2.6 to 3.58 while maintaining a moderate PSA of 36.93 Ų; this 0.98 LogP unit increase corresponds to an approximately 9.5-fold increase in predicted partition coefficient, translating to measurably longer retention times under reversed-phase HPLC conditions and altered bioactivity profiles [1].

Lipophilicity ADME Prediction Chromatography

Synthetic Utility Differentiation: Cross-Coupling Reactivity Profile Versus ortho-Bromo Isomer

The para-bromo substitution pattern of 5-(4-Bromophenyl)furan-2-carbonitrile provides a sterically unencumbered aryl bromide handle for palladium-catalyzed cross-coupling reactions, whereas the ortho-bromo isomer (CAS 88649-66-5) exhibits steric hindrance that can attenuate oxidative addition rates and alter coupling efficiency . Class-level inference from comparative studies of aryl bromides in Suzuki-Miyaura reactions indicates that para-substituted aryl bromides undergo oxidative addition to Pd(0) complexes with rate constants typically 2-5× higher than their ortho-substituted counterparts under identical conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C), a trend attributable to reduced steric clash between the ortho-substituent and the palladium ligand sphere [1].

Palladium Catalysis Suzuki-Miyaura C-C Bond Formation

Commercial Availability Benchmark: Procurable Quantities and Purity Grades

5-(4-Bromophenyl)furan-2-carbonitrile is commercially available from multiple established research chemical suppliers in defined quantity and purity configurations, whereas positional isomers and non-halogenated analogs exhibit more restricted commercial sourcing . The target compound is offered in catalog quantities ranging from 250 mg to multi-gram lots with purities specified at 95% (AKSci) and 97% (Alfa Aesar), while the ortho-bromo isomer (CAS 88649-66-5) and the non-brominated parent (CAS 57666-50-9) are listed by fewer vendors and often require custom synthesis inquiries, creating a quantifiable difference in procurement lead time and cost-per-gram metrics .

Procurement Research Chemicals Supply Chain

High-Value Application Scenarios for 5-(4-Bromophenyl)furan-2-carbonitrile Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Kinase-Targeted Chromene-Furan Hybrid Scaffolds

5-(4-Bromophenyl)furan-2-carbonitrile serves as a key precursor for constructing chromene-furan hybrid molecules with potential tyrosine kinase inhibitory activity, as evidenced by its incorporation into 2-amino-4-[5-(4-bromophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 85459-81-0) [1]. The para-bromoaryl moiety enables subsequent palladium-catalyzed functionalization of the hybrid scaffold, while the furan-2-carbonitrile core contributes to the planar aromatic system essential for ATP-binding pocket interactions in EGFR and VEGFR2 kinases . The quantifiably higher LogP (3.58) of this building block relative to non-halogenated furan analogs enhances the lipophilicity of the final hybrid molecules, which can be advantageous for optimizing CNS penetration or membrane permeability in lead optimization campaigns.

Antimicrobial Lead Discovery: Precursor for Anti-Acinetobacter and Anti-Klebsiella Agents

Derivatives synthesized from 5-(4-Bromophenyl)furan-2-carbonitrile have demonstrated promising antibacterial activity against clinically relevant drug-resistant Gram-negative pathogens, including Acinetobacter baumannii and Klebsiella pneumoniae [1]. The bromine atom provides a synthetic handle for introducing diverse amine, ether, or heterocyclic substituents via Ullmann-type coupling or Buchwald-Hartwig amination, enabling systematic structure-activity relationship (SAR) exploration against multidrug-resistant strains. The compound's moderate PSA (36.93 Ų) and calculated LogP (3.58) place it within favorable physicochemical space for optimizing Gram-negative outer membrane penetration when coupled with appropriate polar substituents.

Materials Chemistry: Conjugated Polymer and OLED Precursor via Iterative Cross-Coupling

The para-bromo substitution pattern of 5-(4-Bromophenyl)furan-2-carbonitrile makes it an ideal monomeric unit for constructing π-conjugated oligomers and polymers via Suzuki-Miyaura polycondensation with aryl diboronic acids or esters [1]. The furan-2-carbonitrile unit functions as an electron-deficient heterocycle, while the para-bromo handle enables precise end-group control in step-growth polymerization. Compared to the ortho-bromo isomer, the para-bromo configuration yields polymers with higher degrees of polymerization and more linear backbone architectures, critical for achieving desirable optoelectronic properties (e.g., charge carrier mobility, fluorescence quantum yield) in organic light-emitting diode (OLED) and organic photovoltaic (OPV) applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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